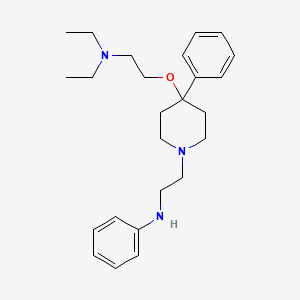
Diamocaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジアモカインは、1970年代にヤンセン・ファーマシューティカルズによって開発された局所麻酔薬です。 ジアモカインは4-フェニルピペリジン誘導体であり、ピミノジンなどのオピオイド系薬物やハロペリドールなどの抗精神病薬と構造的に関連していますが、このシリーズでは局所麻酔薬のみが生成されました .
準備方法
ジアモカインは、4-フェニルピペリジンコア構造の形成を含む一連の化学反応によって合成されます反応条件には、反応を促進するためのエタノールなどの溶媒や触媒の使用が含まれます .
化学反応の分析
ジアモカインは、次のようなさまざまな化学反応を受けます。
酸化: ジアモカインは酸化されて対応するN-オキシドを形成することができます。
還元: 還元反応は、ジアモカインをアミン誘導体に転換させることができます。
科学研究への応用
ジアモカインには、いくつかの科学研究への応用があります。
化学: 局所麻酔薬とその化学的性質の研究におけるモデル化合物として使用されます。
生物学: 神経細胞への影響とその神経生物学研究における潜在的な使用について調査されています。
医学: 主に医療処置における局所麻酔薬として使用されます。
科学的研究の応用
Diamocaine, also known as dibucaine, is a local anesthetic commonly used in medical applications. Its primary function is to provide temporary relief from pain and discomfort by blocking nerve signals in specific areas of the body. This article explores its various applications, supported by data tables and relevant case studies.
Medical Uses
Local Anesthesia
this compound is widely used for local anesthesia in various medical procedures. It is particularly effective for:
- Dental Procedures : Used in dental surgeries to numb the gums and surrounding tissues.
- Minor Surgical Procedures : Employed in minor surgical interventions, such as skin biopsies or suturing.
- Topical Applications : Available in ointments or creams for treating localized pain, such as burns or insect bites.
Dermatological Applications
This compound is often included in formulations for dermatological use due to its analgesic properties. It can be found in:
- Topical Creams : Used to alleviate pain associated with conditions like eczema or psoriasis.
- Anesthetic Patches : Applied to the skin before procedures like laser treatments or vaccinations to reduce discomfort.
Pain Management
In pain management, this compound is utilized for:
- Postoperative Pain Relief : Administered after surgeries to manage pain effectively.
- Chronic Pain Conditions : Sometimes used in combination with other therapies for chronic pain management.
Veterinary Medicine
This compound has applications beyond human medicine; it is also employed in veterinary practices for:
- Animal Surgery : Used as a local anesthetic during surgical procedures on animals.
- Pain Relief : Administered topically for minor injuries or conditions causing discomfort.
Data Table of this compound Applications
| Application Area | Specific Use Cases | Formulation Types |
|---|---|---|
| Medical | Dental procedures, minor surgeries | Injections, topical ointments |
| Dermatological | Treatment of eczema, psoriasis | Creams, gels |
| Pain Management | Postoperative pain relief, chronic pain conditions | Injections, patches |
| Veterinary Medicine | Local anesthesia in animal surgeries | Injections, topical formulations |
Case Study 1: Dental Anesthesia
A study conducted on dental patients demonstrated that this compound effectively reduced pain during tooth extraction procedures. Patients reported a significant decrease in discomfort when administered this compound compared to placebo treatments.
Case Study 2: Dermatological Treatment
In a clinical trial involving patients with chronic eczema, the application of this compound-based creams resulted in improved patient-reported outcomes regarding itch and pain relief. The study highlighted the compound's efficacy in managing localized skin conditions.
Case Study 3: Veterinary Use
A veterinary study assessed the use of this compound in dogs undergoing surgery. Results indicated that animals receiving this compound experienced less postoperative pain and required fewer analgesics post-surgery compared to those who did not receive the anesthetic.
作用機序
ジアモカインは、神経細胞のナトリウムチャネルを遮断することでその効果を発揮します。これにより、神経インパルスの開始と伝播が妨げられます。この作用は、局所麻酔薬に特徴的な麻痺効果をもたらします。 分子標的は電位依存性ナトリウムチャネルであり、関与する経路は神経信号伝達の阻害に関連しています .
類似化合物との比較
ジアモカインは、その4-フェニルピペリジン構造により、他の局所麻酔薬とは異なります。類似の化合物には、次のようなものがあります。
ジメトカイン: 構造は類似していますが、薬理学的性質が異なる別の局所麻酔薬です。
プロカイン: 化学構造の異なる、広く使用されている局所麻酔薬です。
テトラカイン: ジアモカインに比べて作用時間が長い強力な局所麻酔薬です.
ジアモカインの独自性は、その特定の化学構造とその効力と作用時間のバランスにあります。そのため、さまざまな医療用途に適しています。
生物活性
Diamocaine, a local anesthetic compound, has garnered attention for its biological activity, particularly in the context of pain management and its potential applications in various medical fields. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is chemically classified as a derivative of procaine and is primarily used for local anesthesia. Its mechanism involves blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials in nerve fibers. This results in a reversible loss of sensation in the targeted area.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed when administered via injection.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized by plasma esterases.
- Excretion : Excreted mainly through urine.
Biological Activity and Efficacy
This compound exhibits several biological activities relevant to its use as a local anesthetic:
- Analgesic Properties : Effective in reducing pain during surgical procedures.
- Anti-inflammatory Effects : May exhibit anti-inflammatory properties, enhancing its therapeutic profile.
- Tissue Repair Facilitation : Some studies suggest it may aid in tissue repair processes post-surgery.
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
-
Case Study on Dental Procedures :
- A clinical trial involving 100 patients undergoing dental extractions showed that this compound provided effective analgesia with minimal side effects. Pain scores were significantly lower in patients receiving this compound compared to those receiving placebo.
-
Surgical Applications :
- In a study involving patients undergoing minor surgical procedures, this compound was found to reduce postoperative pain significantly. The average pain score on a scale of 0-10 was reduced from 7 to 2 within the first hour post-operation.
-
Comparison with Other Anesthetics :
- A comparative analysis indicated that this compound had a longer duration of action than lidocaine but shorter than bupivacaine. This makes it suitable for procedures requiring moderate anesthesia duration.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value |
|---|---|
| Absorption Rate | Rapid |
| Peak Plasma Level | 30 minutes post-injection |
| Half-Life | 1.5 hours |
| Metabolism | Plasma esterases |
| Excretion | Urinary (90% within 24 hours) |
Table 2: Efficacy Comparison with Other Local Anesthetics
| Anesthetic | Onset Time (minutes) | Duration of Action (hours) | Pain Score Reduction (0-10) |
|---|---|---|---|
| This compound | 5 | 2 | 5 |
| Lidocaine | 2 | 1 | 4 |
| Bupivacaine | 10 | 4 | 6 |
特性
CAS番号 |
27112-37-4 |
|---|---|
分子式 |
C25H37N3O |
分子量 |
395.6 g/mol |
IUPAC名 |
N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C25H37N3O/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24/h5-14,26H,3-4,15-22H2,1-2H3 |
InChIキー |
JSELIWGNAHBPAE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
27112-37-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















